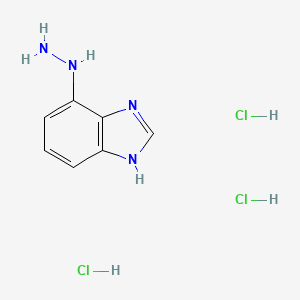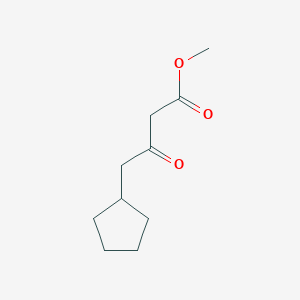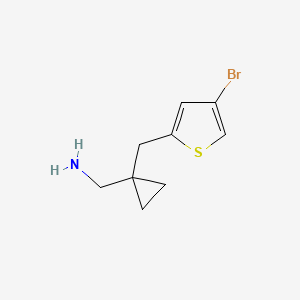
2-Methyl-1-(naphthalen-1-YL)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(naphthalen-1-YL)propan-2-amine is a chemical compound that belongs to the class of naphthalenes It is characterized by a naphthalene ring attached to a propan-2-amine group with a methyl substitution at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(naphthalen-1-YL)propan-2-amine typically involves the reaction of naphthalene derivatives with appropriate amine precursors. One common method includes the alkylation of naphthalene with a suitable alkyl halide, followed by amination to introduce the amine group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that utilize similar synthetic routes but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(naphthalen-1-YL)propan-2-amine undergoes several types of chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, resulting in the conversion of the amine group to a more reduced form.
Substitution: Substitution reactions involve the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired product, with specific temperature, pressure, and solvent requirements .
Major Products Formed
The major products formed from these reactions include naphthalene oxides, reduced amine derivatives, and various substituted naphthalene compounds.
Scientific Research Applications
2-Methyl-1-(naphthalen-1-YL)propan-2-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and pharmacology.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(naphthalen-1-YL)propan-2-amine involves its interaction with specific molecular targets and pathways. It is known to act as a releasing agent of neurotransmitters such as serotonin, norepinephrine, and dopamine. This action is mediated through the activation of specific receptors and signaling pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Methyl-1-(naphthalen-1-YL)propan-2-amine include:
Methamnetamine: A triple monoamine releasing agent and N-methyl analog of naphthylaminopropane.
Propranolol derivatives: Compounds with similar naphthalene structures used as β-adrenergic blockers.
Uniqueness
This compound is unique due to its specific structural features and chemical properties. Its ability to act as a releasing agent for multiple neurotransmitters sets it apart from other similar compounds, making it a valuable compound for research in neuropharmacology and related fields .
Properties
Molecular Formula |
C14H17N |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
2-methyl-1-naphthalen-1-ylpropan-2-amine |
InChI |
InChI=1S/C14H17N/c1-14(2,15)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,10,15H2,1-2H3 |
InChI Key |
NBMGLOFEXFAHNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=CC2=CC=CC=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]ethan-1-aminehydrochloride](/img/structure/B13592846.png)



![3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoicacid](/img/structure/B13592855.png)
![4-[2-[(Aminooxy)methyl]phenyl]morpholine](/img/structure/B13592856.png)



![[(2S,6S)-6-methoxymorpholin-2-yl]methanol](/img/structure/B13592878.png)
